molecular formula C13H12BrN3O2 B14899520 tert-Butyl 5-bromo-3-cyano-1H-indazole-1-carboxylate

tert-Butyl 5-bromo-3-cyano-1H-indazole-1-carboxylate

Cat. No.: B14899520
M. Wt: 322.16 g/mol
InChI Key: DKPGOBCEKYBFLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 5-bromo-3-cyano-1H-indazole-1-carboxylate is a synthetic organic compound belonging to the indazole family. Indazoles are heterocyclic compounds that have gained significant attention due to their diverse biological activities and applications in medicinal chemistry . This compound, in particular, features a tert-butyl ester group, a bromine atom, and a cyano group, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 5-bromo-3-cyano-1H-indazole-1-carboxylate typically involves multi-step reactions starting from commercially available precursorsThe reaction conditions often require the use of strong acids or bases, organic solvents, and catalysts to facilitate the desired transformations .

Industrial Production Methods

Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to control reaction parameters precisely. The use of green chemistry principles, such as solvent recycling and waste minimization, is also becoming increasingly important in industrial settings .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 5-bromo-3-cyano-1H-indazole-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indazole derivatives, while reduction reactions can produce amine-functionalized compounds .

Scientific Research Applications

tert-Butyl 5-bromo-3-cyano-1H-indazole-1-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-Butyl 5-bromo-3-cyano-1H-indazole-1-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of the cyano and bromine groups can enhance its binding affinity and selectivity towards these targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl 5-bromo-3-cyano-1H-indazole-1-carboxylate is unique due to the combination of its functional groups, which confer distinct reactivity and potential for diverse applications. The presence of the bromine atom allows for further functionalization, while the cyano group enhances its electronic properties .

Properties

Molecular Formula

C13H12BrN3O2

Molecular Weight

322.16 g/mol

IUPAC Name

tert-butyl 5-bromo-3-cyanoindazole-1-carboxylate

InChI

InChI=1S/C13H12BrN3O2/c1-13(2,3)19-12(18)17-11-5-4-8(14)6-9(11)10(7-15)16-17/h4-6H,1-3H3

InChI Key

DKPGOBCEKYBFLN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C2=C(C=C(C=C2)Br)C(=N1)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.